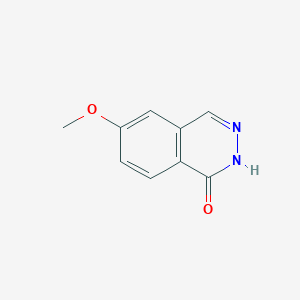
3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one” is a unique chemical with a complex structure. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. It’s possible that it could be synthesized through a series of reactions involving 4-methylphenyl and 4-phenylphenyl groups, but without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a propanone (a three-carbon ketone) backbone, with a 4-methylphenyl group and a 4-phenylphenyl group attached via a sulfanyl (sulfur) atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one” are not well-documented. Based on its structure, we can infer that it is likely a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Sulfur-containing compounds have been used as catalysts or in catalyst development for synthetic reactions. For instance, sulfuric acid derivatives have served as recyclable catalysts for condensation reactions, demonstrating high yields and the ability to be reused multiple times without losing catalytic activity (Tayebi et al., 2011).
Material Science
In material science, sulfur-containing aromatic compounds have been utilized to develop transparent polyimides with high refractive indices and small birefringence, indicating potential applications in optics and electronics (Tapaswi et al., 2015).
Synthetic Chemistry
Several studies have focused on the synthesis of novel sulfur-containing molecules with potential biological activities or material applications. For example, the synthesis of cathinones with sulfur substitutions has been explored for their structural and electronic properties (Nycz et al., 2011). Additionally, the formation of complex sulfur-containing structures through condensation reactions showcases the versatility of these compounds in synthetic chemistry (Baeva et al., 2020).
Biological Applications
Research into the antimicrobial and antiradical activities of sulfur-containing compounds has revealed their potential as therapeutic agents. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have shown promising antimicrobial properties (Jafarov et al., 2019).
Analytical Chemistry
In the field of analytical chemistry, sulfur-containing compounds have been synthesized for use in quantitative determinations, such as the deuterated analogues of wine odorants for stable isotope dilution assays (Kotseridis et al., 2000).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20OS/c1-17-7-13-21(14-8-17)24-16-15-22(23)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVHJUVDCFIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

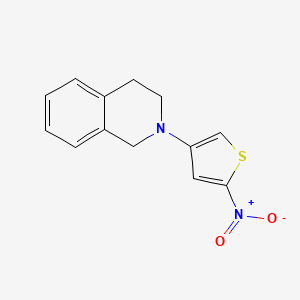
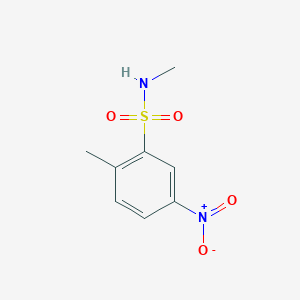


![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)
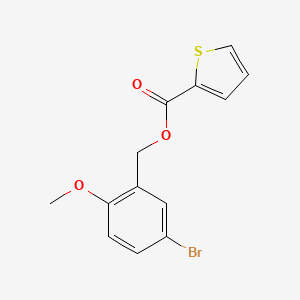
![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)
![3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole](/img/structure/B2754591.png)
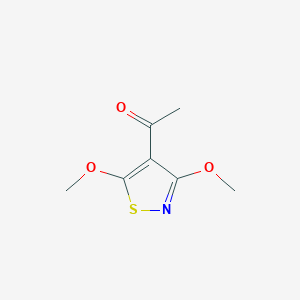
![N1-(3-methoxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2754594.png)

![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)
